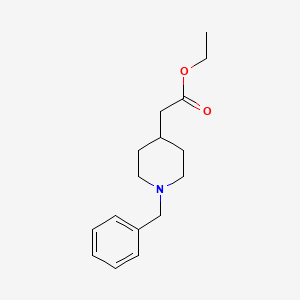

Ethyl (1-benzylpiperidin-4-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(1-benzylpiperidin-4-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-2-19-16(18)12-14-8-10-17(11-9-14)13-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZHPKNRLWYTYHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCN(CC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: Ethyl (1-benzylpiperidin-4-ylidene)acetate (CAS 40110-55-2)

The following technical guide provides an in-depth analysis of Ethyl (1-benzylpiperidin-4-ylidene)acetate (CAS 40110-55-2) and its critical role as a pharmacophore precursor.

A Critical Synthon for Piperidine-Based Therapeutics[1]

Executive Summary & Chemical Identity[2][3][4]

Ethyl (1-benzylpiperidin-4-ylidene)acetate (CAS 40110-55-2) is a pivotal olefinic intermediate used in the synthesis of piperidine-based pharmaceuticals.[1] It serves as the direct precursor to Ethyl (1-benzylpiperidin-4-yl)acetate (the saturated analog), which is subsequently converted into alcohol or aldehyde functionalities required for the assembly of acetylcholinesterase (AChE) inhibitors like Donepezil and other neuroactive agents.

Critical Distinction: Researchers must distinguish between the unsaturated (ylidene) and saturated (yl) forms. CAS 40110-55-2 specifically refers to the unsaturated compound containing an exocyclic double bond at the 4-position of the piperidine ring.

| Property | Data |

| CAS Number | 40110-55-2 |

| IUPAC Name | Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate |

| Molecular Formula | C₁₆H₂₁NO₂ |

| Molecular Weight | 259.35 g/mol |

| Appearance | White to light yellow crystalline powder or solid |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |

| Melting Point | 62–65 °C (Typical range for pure crystalline form) |

| Boiling Point | ~390 °C (Predicted at 760 mmHg); Distillable under high vacuum |

Synthetic Pathways & Methodology

The industrial synthesis of CAS 40110-55-2 typically employs a Horner-Wadsworth-Emmons (HWE) reaction. This route is preferred over the Wittig reaction due to higher E-selectivity (though the product is symmetric at the ketone, the exocyclic double bond is formed) and easier removal of phosphate by-products.

Protocol: Horner-Wadsworth-Emmons Olefination

Reagents:

-

Substrate: 1-Benzyl-4-piperidone (CAS 3612-20-2)[2]

-

Reagent: Triethyl phosphonoacetate

-

Base: Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

-

Solvent: Tetrahydrofuran (THF) or Dimethoxyethane (DME)

Step-by-Step Methodology:

-

Activation: In a flame-dried reactor under nitrogen, suspend NaH (1.2 eq) in anhydrous THF at 0°C.

-

Phosphonate Addition: Add Triethyl phosphonoacetate (1.2 eq) dropwise. Stir for 30 minutes until hydrogen evolution ceases and the solution becomes clear (formation of the phosphonate carbanion).

-

Ketone Addition: Add 1-Benzyl-4-piperidone (1.0 eq) dissolved in THF dropwise to the reaction mixture, maintaining the temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).

-

Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x).[3][4] Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Recrystallize from hexane/ether or purify via silica gel chromatography to yield the unsaturated ester (CAS 40110-55-2) .

Visualization: Synthesis & Downstream Transformation

Figure 1: Synthetic workflow from piperidone precursor to the saturated alcohol synthon.

Pharmaceutical Applications (Drug Development)

The primary utility of CAS 40110-55-2 lies in its conversion to the saturated alcohol or aldehyde , which are key building blocks for Donepezil (Aricept) and its analogs.

Mechanism of Application: The Donepezil Pathway

Donepezil, an acetylcholinesterase inhibitor, contains a benzylpiperidine moiety linked to a dimethoxyindanone ring.[5] The linkage is critical for binding to the anionic subsite of the AChE enzyme.

-

Hydrogenation: The unsaturated ester (CAS 40110-55-2) is hydrogenated (H₂, Pd/C) to form This compound .

-

Reduction: This saturated ester is reduced (LiAlH₄) to 2-(1-benzylpiperidin-4-yl)ethanol .

-

Coupling: The alcohol is converted to a leaving group (Tosylate/Iodide) and reacted with 5,6-dimethoxy-1-indanone (or a derivative) to form the final drug scaffold. Alternatively, the ester is reduced to the aldehyde and coupled via Aldol condensation.

Visualization: Role in Donepezil Synthesis

Figure 2: Strategic placement of CAS 40110-55-2 in the retrosynthesis of Donepezil.

Analytical Characterization

To validate the identity of CAS 40110-55-2, researchers should look for specific signals in the NMR spectrum that differentiate it from the starting piperidone and the saturated product.

¹H NMR (CDCl₃, 400 MHz) Expectations

-

Olefinic Proton: A distinctive signal at δ 5.6–5.8 ppm (1H, s) . This singlet corresponds to the =CH-COOEt proton and confirms the presence of the double bond (ylidene). Note: This signal disappears upon hydrogenation.

-

Aromatic Protons: Multiplet at δ 7.2–7.4 ppm (5H) corresponding to the benzyl group.

-

Benzyl Methylene: Singlet at δ 3.5 ppm (2H) (Ph-CH₂-N).

-

Ethyl Ester:

-

Quartet at δ 4.1 ppm (2H) (-O-CH₂-CH₃).

-

Triplet at δ 1.2 ppm (3H) (-CH₃).

-

-

Piperidine Ring: Multiplets at δ 2.3–2.6 ppm and δ 3.0–3.2 ppm (Allylic protons on the ring).

Impurity Profiling

-

Starting Material: Check for the absence of the ketone carbonyl peak in IR (~1715 cm⁻¹) and appearance of the conjugated ester carbonyl (~1690–1705 cm⁻¹).

-

Hydrolysis: Presence of a broad singlet at >10 ppm indicates hydrolysis to the carboxylic acid.

Safety & Handling

Hazard Classification (GHS):

-

Skin Irritation: Category 2[3]

-

Eye Irritation: Category 2A

-

Acute Toxicity: Harmful if swallowed (predicted based on piperidine class).

Handling Protocols:

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the double bond or hydrolysis of the ester.

-

Spill Management: Adsorb with sand or vermiculite. Do not flush into surface water; the benzylpiperidine moiety is potentially toxic to aquatic life.

References

-

Ningbo Inno Pharmchem Co., Ltd. (2026).[1] Advancing Chemical Synthesis: The Versatility of Ethyl (1-Benzylpiperidin-4-ylidene)acetate. Retrieved from

-

ChemicalBook . (2025).[6][3][7] 2-(Piperidin-4-yl)-acetic acid ethyl ester Properties and Synthesis. Retrieved from

-

PubChem . (2025).[6][7] this compound Compound Summary. National Library of Medicine. Retrieved from

- Sugimoto, H., et al. (1992). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride). Journal of Medicinal Chemistry, 38(24), 4821-4829.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-Benzyl-4-piperidone 99 3612-20-2 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. This compound | C16H23NO2 | CID 10400444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Calcium Carbonate | CaCO3 | CID 10112 - PubChem [pubchem.ncbi.nlm.nih.gov]

Molecular weight and formula of Ethyl 2-(1-benzylpiperidin-4-yl)acetate

Executive Summary

Ethyl 2-(1-benzylpiperidin-4-yl)acetate (CAS 71879-59-9) is a pharmacophore-dense intermediate primarily utilized in the synthesis of Donepezil (Aricept) , a reversible acetylcholinesterase inhibitor for Alzheimer’s disease.[1][2] Structurally, it consists of a piperidine ring N-benzylated at position 1 and functionalized with an ethyl acetate side chain at position 4.[1]

For drug development professionals, this molecule represents the "right-hand" synthon of the Donepezil architecture.[1] Its purity is critical; impurities in the benzyl ring or incomplete saturation of the piperidine core can propagate through subsequent reduction steps, leading to difficult-to-remove byproducts in the final API.[1] This guide outlines the physicochemical properties, a validated industrial synthesis route, and analytical profiling for quality assurance.

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11]

| Property | Data |

| IUPAC Name | Ethyl 2-(1-benzylpiperidin-4-yl)acetate |

| Common Name | 1-Benzyl-4-piperidineacetic acid ethyl ester |

| CAS Number | 71879-59-9 |

| Molecular Formula | |

| Molecular Weight | 261.36 g/mol |

| Physical State | Viscous Colorless to Pale Yellow Oil |

| Density | ~1.045 g/cm³ (Predicted) |

| Boiling Point | ~130°C at 0.75 mmHg (Lit.[1][3][4] for analog; vacuum distillation required) |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |

| SMILES | CCOC(=O)CC1CCN(CC1)CC2=CC=CC=C2 |

Validated Synthesis Protocol

Note: While direct alkylation of ethyl 2-(piperidin-4-yl)acetate is possible, the industry-standard route prioritizes the Horner-Wadsworth-Emmons (HWE) reaction followed by hydrogenation to ensure regioselectivity and high yield.[1]

Phase 1: Olefination (Horner-Wadsworth-Emmons)

Objective: Convert 1-Benzyl-4-piperidone to the unsaturated ester intermediate.[1]

-

Reagents: 1-Benzyl-4-piperidone (1.0 eq), Triethyl phosphonoacetate (1.2 eq), Sodium hydride (NaH, 60% dispersion, 1.3 eq).[1]

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Conditions:

,

Protocol:

-

Charge a flame-dried reactor with anhydrous THF and cool to

. -

Add NaH portion-wise. Caution: Hydrogen gas evolution.

-

Dropwise add Triethyl phosphonoacetate over 30 minutes. Stir for 1 hour to generate the ylide.

-

Add 1-Benzyl-4-piperidone (dissolved in THF) slowly to the ylide solution.

-

Warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of ketone.

-

Quench: Slowly add saturated

solution. -

Workup: Extract with Ethyl Acetate (

). Wash combined organics with brine, dry over -

Intermediate: Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate (CAS 40110-55-2).[1][4]

Phase 2: Catalytic Hydrogenation

Objective: Reduce the exocyclic double bond to yield the target saturated ester.

-

Reagents: Intermediate from Phase 1,

gas (balloon or 1-3 atm), 10% Pd/C catalyst (10 wt%). -

Solvent: Ethanol or Methanol.

Protocol:

-

Dissolve the unsaturated ester in Ethanol.

-

Add 10% Pd/C catalyst carefully under inert atmosphere (

). -

Purge system with Hydrogen gas (

). -

Stir vigorously at Room Temperature for 12–24 hours.

-

Validation: Monitor via

for the disappearance of the vinylic proton signal (~5.7 ppm). -

Purification: Filter through a Celite pad to remove Pd/C. Concentrate filtrate.

-

Yield: Quantitative conversion to Ethyl 2-(1-benzylpiperidin-4-yl)acetate .

Process Flow Diagram (Logic & Mechanism)

Figure 1: Synthetic workflow converting the piperidone precursor to the target ester via HWE olefination and hydrogenation.

Analytical Characterization (Quality Control)

To validate the identity of the synthesized material, the following spectral data should be confirmed.

(400 MHz, ) Expectation:

- 7.20–7.35 (m, 5H): Aromatic protons of the benzyl group.

-

4.12 (q,

-

3.48 (s, 2H): Benzylic methylene protons (

- 2.85 (d, 2H): Equatorial protons of the piperidine ring (adjacent to N).[1]

-

2.22 (d,

- 1.95 (t, 2H): Axial protons of the piperidine ring (adjacent to N).[1]

- 1.75 (m, 1H): Methine proton at C4 position.

-

1.25 (t,

Mass Spectrometry (ESI-MS):

-

Calculated Mass (

): 261.36[1] -

Observed (

): 262.2[1] -

Fragment Ions: Distinct fragment at

91 (Tropylium ion, characteristic of benzyl group).

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Storage: Store under inert atmosphere (

or Argon) at 2–8°C. The ester is stable but can hydrolyze to the acid if exposed to moisture over prolonged periods. -

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during synthesis, particularly during the NaH addition step (hydrogen evolution).

References

-

PubChem. (2025).[5][6][7] Ethyl (1-benzylpiperidin-4-yl)acetate - Compound Summary. National Library of Medicine.[6] Retrieved from [Link]

-

Sugimoto, H., et al. (1995). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride).[1] Journal of Medicinal Chemistry, 38(24), 4821–4829. (Foundational paper on Donepezil synthesis).

-

LookChem. (2025). Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate Product Information. Retrieved from [Link][1]

-

SpectraBase. (2025).[6][8] Ethyl 2-[2-(N-benzyl)piperdinylidene]acetate NMR Data. Wiley Science Solutions. Retrieved from [Link][1][9]

Sources

- 1. Donepezil Hydrochloride | C24H30ClNO3 | CID 5741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 24228-40-8|Ethyl N-benzylpiperidine-4-carboxylate|BLD Pharm [bldpharm.com]

- 3. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. 1-Benzyl-4-((benzyloxy)methyl)piperidine | C20H25NO | CID 10063111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | C16H23NO2 | CID 10400444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl alpha-benzylacetoacetate | C13H16O3 | CID 246929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. spectrabase.com [spectrabase.com]

A Technical Guide to the Structural and Synthetic Differentiation of Ethyl (1-benzylpiperidin-4-yl)acetate and Ethyl 1-benzylpiperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Within the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone for the development of novel therapeutics. Its conformational flexibility and ability to engage in key binding interactions make it a privileged structure. This guide provides an in-depth analysis of two closely related piperidine derivatives: Ethyl (1-benzylpiperidin-4-yl)acetate and Ethyl 1-benzylpiperidine-4-carboxylate. Despite their similar nomenclature and shared structural motifs, a critical difference—a single methylene linker—fundamentally alters their chemical properties, spectroscopic signatures, and synthetic pathways. This document serves as a technical resource for researchers to unambiguously differentiate between these two compounds, ensuring precision in synthesis, characterization, and application in drug discovery pipelines.

Part I: Molecular Structure and Nomenclature Analysis

A meticulous examination of the chemical nomenclature provides the first clue to the structural divergence of these molecules. The distinction lies in the point of attachment of the ethyl ester functional group relative to the piperidine ring.

1.1 this compound

-

IUPAC Name: ethyl 2-(1-benzylpiperidin-4-yl)acetate[1]

-

Molecular Formula: C₁₆H₂₃NO₂[1]

-

Molecular Weight: 261.36 g/mol [1]

In this molecule, the core is an acetate group (-CH₂COO-). The piperidine ring is a substituent on this acetate moiety at the second carbon (C2). The structure can be deconstructed as follows:

-

An ethyl ester.

-

An acetic acid backbone.

-

A (1-benzylpiperidin-4-yl) group attached to the alpha-carbon of the acetate.

This means there is a methylene (-CH₂-) bridge connecting the piperidine ring at its 4-position to the carbonyl carbon of the ester group.

1.2 Ethyl 1-benzylpiperidine-4-carboxylate

-

IUPAC Name: ethyl 1-benzylpiperidine-4-carboxylate[2]

Here, the functional group is a carboxylate (-COO-), indicating that the carbonyl carbon of the ester is directly attached to the 4-position of the piperidine ring. The structure is composed of:

-

An ethyl ester.

-

A piperidine-4-carboxylic acid backbone.

-

A benzyl group attached to the piperidine nitrogen.

1.3 The Critical Distinction: A Homologous Methylene Unit

The fundamental difference between these two molecules is the presence of a single methylene (-CH₂-) group in this compound, which is absent in Ethyl 1-benzylpiperidine-4-carboxylate. This makes them homologs. This seemingly minor variation has profound consequences for their physical properties, spectroscopic data, and the strategic planning of their synthesis.

Caption: Core structural difference between the two title compounds.

Part II: Spectroscopic Differentiation

The structural variance is unequivocally reflected in the spectroscopic data. Accurate interpretation of NMR, MS, and IR spectra is essential for positive identification.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for distinguishing these isomers. The chemical environment of the atoms surrounding the ester group provides a unique fingerprint for each molecule.

-

¹H NMR: The key differentiating signals are those of the protons alpha to the carbonyl group.

-

This compound: Expect a doublet around 2.2-2.3 ppm for the -CH₂-COO- protons. This signal arises from the methylene bridge between the piperidine ring and the carbonyl group.

-

Ethyl 1-benzylpiperidine-4-carboxylate: Expect a multiplet (often a tt - triplet of triplets) around 2.2-2.5 ppm for the single proton at the C4 position of the piperidine ring (-CH-COO-). This proton is coupled to the adjacent methylene protons on the ring.

-

-

¹³C NMR: The carbon count and the chemical shift of the carbon alpha to the carbonyl are definitive.

-

This compound: Will show 16 distinct carbon signals (barring coincidental overlap). A key signal will be present for the -CH₂-COO- carbon at approximately 41 ppm.

-

Ethyl 1-benzylpiperidine-4-carboxylate: Will show 15 carbon signals. The signal for the C4 carbon of the piperidine ring, directly attached to the ester, will appear at approximately 40-42 ppm. The absence of the additional methylene carbon signal is a key identifier.

-

2.2 Mass Spectrometry (MS)

The molecular weight difference is a primary and straightforward method of differentiation.

| Compound | Molecular Formula | Exact Mass (Da) | Key Fragmentation |

| This compound | C₁₆H₂₃NO₂ | 261.17[1] | Loss of the ethyl acetate moiety; fragmentation of the piperidine ring. The base peak is often m/z 91 (tropylium ion) from the benzyl group. |

| Ethyl 1-benzylpiperidine-4-carboxylate | C₁₅H₂₁NO₂ | 247.16[2] | Loss of the ethoxycarbonyl group; fragmentation of the piperidine ring. The base peak is also frequently m/z 91. |

2.3 Infrared (IR) Spectroscopy

Both compounds will exhibit a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically in the range of 1730-1740 cm⁻¹. While essential for confirming the presence of the ester functional group, IR spectroscopy alone is insufficient to reliably distinguish between these two homologous structures.

Part III: Synthetic Strategies and Mechanistic Rationale

The synthesis of each compound requires a distinct strategy based on the connectivity of the ester group. The choice of starting materials is paramount.

3.1 Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate

This molecule is most commonly and efficiently synthesized via the N-alkylation of a pre-existing piperidine-4-carboxylate core.

Workflow Diagram: Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate

Caption: Synthetic workflow for Ethyl 1-benzylpiperidine-4-carboxylate.

Experimental Protocol:

-

Setup: To a solution of Ethyl isonipecotate (also known as Ethyl 4-piperidinecarboxylate) (1.0 eq.) in a suitable solvent such as toluene or acetonitrile, add a mild inorganic base like potassium carbonate (1.5-2.0 eq.).[6][7]

-

Rationale (Choice of Base): An inorganic base like K₂CO₃ is preferred because it is inexpensive, effective at scavenging the H-Cl byproduct, and is easily removed by filtration or aqueous workup. Stronger, nucleophilic bases are avoided to prevent side reactions with the ester.

-

Reaction: Add benzyl chloride or benzyl bromide (1.0-1.1 eq.) to the suspension. Heat the reaction mixture to reflux (e.g., 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).[6][7]

-

Mechanism: The reaction proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. The secondary amine of the piperidine ring acts as the nucleophile, attacking the benzylic carbon and displacing the halide.

-

Workup and Purification: Cool the reaction to room temperature. Filter off the inorganic salts and concentrate the solvent in vacuo. If needed, dissolve the residue in a solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by vacuum distillation or column chromatography to yield the pure product.[7]

3.2 Synthesis of this compound

The synthesis of this molecule is more complex as it requires the formation of a new carbon-carbon bond. A common strategy involves a Wittig or Horner-Wadsworth-Emmons (HWE) reaction followed by reduction.

Workflow Diagram: Synthesis of this compound

Caption: A common synthetic workflow for this compound.

Experimental Protocol:

-

Step 1: HWE Reaction:

-

Setup: Suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

-

Rationale (Reagent Choice): The HWE reaction is often preferred over the classic Wittig reaction because the phosphonate byproduct is water-soluble, simplifying purification. NaH is a strong, non-nucleophilic base required to deprotonate the phosphonoacetate.

-

Reaction: Add triethyl phosphonoacetate (1.1 eq.) dropwise. Allow the mixture to stir until hydrogen evolution ceases. Then, add a solution of N-benzyl-4-piperidone (1.0 eq.) in THF dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).[8]

-

-

Step 2: Reduction:

-

Setup: The crude unsaturated ester, Ethyl (1-benzylpiperidin-4-ylidene)acetate, is dissolved in a solvent like ethanol or ethyl acetate.[9]

-

Reaction: The solution is subjected to catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C, 5-10 mol%) or Platinum dioxide (PtO₂) under an atmosphere of hydrogen gas (from a balloon or a Parr shaker apparatus) until the reaction is complete.

-

Mechanism: The alkene double bond is stereospecifically reduced on the surface of the metal catalyst.

-

-

Workup and Purification:

-

After the HWE reaction, carefully quench with water or saturated NH₄Cl solution and extract with an organic solvent.

-

After hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate in vacuo. The final product can be purified by column chromatography to yield pure this compound.

-

Conclusion

References

- LookChem. (n.d.). Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]

-

ChemBK. (2024, April 9). Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved February 12, 2026, from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2026, January 30). Advancing Chemical Synthesis: The Versatility of Ethyl (1-Benzylpiperidin-4-ylidene)acetate. Retrieved February 12, 2026, from [Link]

-

Chemdad Co., Ltd. (n.d.). Ethyl 1-benzylpiperidine-4-carboxylate. Retrieved February 12, 2026, from [Link]

-

ChemBK. (2024, April 9). 1-Benzylpiperidine-4-carboxylic acid ethyl ester. Retrieved February 12, 2026, from [Link]

Sources

- 1. This compound | C16H23NO2 | CID 10400444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. エチル 1-ベンジルピペリジン-4-カルボキシラート 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. Ethyl 1-benzylpiperidine-4-carboxylate | 24228-40-8 [chemicalbook.com]

- 7. Ethyl 1-benzylpiperidine-4-carboxylate Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. lookchem.com [lookchem.com]

- 9. nbinno.com [nbinno.com]

Technical Guide: Ethyl (1-benzylpiperidin-4-yl)acetate & Carboxylate in Donepezil Manufacturing

The following technical guide details the role of Ethyl (1-benzylpiperidin-4-yl)acetate and its structural homolog, Ethyl 1-benzylpiperidine-4-carboxylate , in the synthesis of Donepezil.

Editorial Note on Nomenclature & Chemical Precision: While This compound (CAS 71879-59-9) is a valid chemical entity, it contains an additional methylene unit compared to the standard Donepezil linker. The primary industrial intermediate for commercial Donepezil (Aricept) is Ethyl 1-benzylpiperidine-4-carboxylate (CAS 24228-40-8), also known as Ethyl 1-benzylisonipecotate. This guide addresses the critical role of the Carboxylate in the standard route while defining the Acetate’s specific utility in synthesizing "Homo-Donepezil" and next-generation analogs.

Executive Summary

The synthesis of Donepezil (E-2020), a reversible acetylcholinesterase (AChE) inhibitor, relies on the precise assembly of two pharmacophores: the 5,6-dimethoxy-1-indanone moiety and the N-benzylpiperidine moiety.

Ethyl 1-benzylpiperidine-4-carboxylate acts as the pivotal "switch" intermediate. It provides the piperidine scaffold that is subsequently functionalized to the aldehyde state required for coupling with the indanone core. The This compound variant is employed in research pathways to generate chain-extended analogs (Homo-Donepezil) which exhibit altered selectivity profiles for Butyrylcholinesterase (BuChE) and BACE-1.

Key Chemical Parameters

| Property | Commercial Intermediate (Carboxylate) | Research Intermediate (Acetate) |

| IUPAC Name | Ethyl 1-benzylpiperidine-4-carboxylate | Ethyl 2-(1-benzylpiperidin-4-yl)acetate |

| CAS Number | 24228-40-8 | 71879-59-9 |

| Role | Precursor to Donepezil | Precursor to Homo-Donepezil |

| Linker Contribution | 1-Carbon (Methylene) | 2-Carbon (Ethylene) |

| Downstream Target | 1-Benzylpiperidine-4-carboxaldehyde | 2-(1-Benzylpiperidin-4-yl)acetaldehyde |

Synthetic Pathway & Mechanism

The transformation of the ester intermediate into the active pharmaceutical ingredient (API) follows a rigorous reduction-oxidation-condensation sequence.

Formation of the Intermediate

The synthesis begins with the N-benzylation of ethyl isonipecotate. This step fixes the lipophilic benzyl side chain early in the process, which is critical for the drug's interaction with the AChE catalytic anionic site.

-

Reagents: Ethyl isonipecotate, Benzyl bromide,

. -

Solvent: DMF or Acetonitrile.[1]

-

Mechanism:

nucleophilic substitution. The secondary amine of the piperidine attacks the benzylic carbon, displacing the bromide.

Activation: Conversion to Aldehyde

The ester group (-COOEt) is chemically inert toward the indanone enolate under mild conditions. It must be converted to the electrophilic aldehyde .

-

Route A (Direct Reduction): Using DIBAL-H at -78°C. Risk: Over-reduction to alcohol is common; difficult to scale.

-

Route B (Redox Sequence - Standard):

-

Reduction: Ester

Alcohol using -

Oxidation: Alcohol

Aldehyde using Swern Oxidation (Oxalyl chloride/DMSO) or TEMPO/NaOCl.

-

The Convergent Step: Aldol Condensation

The 1-benzylpiperidine-4-carboxaldehyde is condensed with 5,6-dimethoxy-1-indanone .[2] This establishes the carbon skeleton of Donepezil.[3][4]

-

Catalyst: Lithium Diisopropylamide (LDA) or Sodium Methoxide (NaOMe).

-

Intermediate: The

-unsaturated ketone (Enone). -

Final Step: Catalytic hydrogenation (

, Pd/C) reduces the double bond to yield Donepezil.

Visualization of Signaling & Synthetic Logic

The following diagram illustrates the parallel pathways for the Carboxylate (Standard) and Acetate (Analog) intermediates.

Caption: Comparative synthetic workflows for Donepezil (via Carboxylate) and Homo-Donepezil (via Acetate).

Experimental Protocols (Standard Route)

Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate

This protocol ensures high yield and minimizes the formation of the quaternary ammonium salt by-product.

Materials:

-

Ethyl isonipecotate (1.0 eq)

-

Benzyl bromide (1.05 eq)

-

Potassium carbonate (anhydrous, 2.0 eq)

-

Acetonitrile (ACN)

Procedure:

-

Charge a 3-neck round-bottom flask with ACN (10 vol) and Ethyl isonipecotate.

-

Add

under stirring. -

Cool the mixture to 0–5°C using an ice bath.

-

Add Benzyl bromide dropwise over 30 minutes to control the exotherm.

-

Warm to room temperature (25°C) and stir for 4 hours.

-

Monitor via TLC (Hexane:EtOAc 4:1) or HPLC until starting amine is <0.5%.

-

Workup: Filter inorganic salts. Concentrate filtrate.[5][6] Dissolve residue in EtOAc, wash with water and brine. Dry over

and concentrate. -

Yield: Expect 90–95% as a pale yellow oil.

Reduction to 1-Benzyl-4-hydroxymethylpiperidine

Critical Process Parameter (CPP): Moisture control is vital when using

Procedure:

-

Suspend

(1.5 eq) in dry THF (10 vol) under -

Cool to 0°C.

-

Add Ethyl 1-benzylpiperidine-4-carboxylate (dissolved in THF) dropwise.

-

Reflux for 2 hours.

-

Quench sequentially with water, 15% NaOH, and water (Fieser method).

-

Filter the granular precipitate. Concentrate the filtrate to yield the alcohol.

Swern Oxidation to Aldehyde

This step generates the reactive electrophile for the final coupling.

Procedure:

-

Cool oxalyl chloride (1.2 eq) in DCM to -78°C.

-

Add DMSO (2.4 eq) dropwise (gas evolution). Stir 15 min.

-

Add 1-Benzyl-4-hydroxymethylpiperidine (1.0 eq) in DCM. Stir 30 min.

-

Add Triethylamine (

, 5.0 eq) and allow to warm to 0°C. -

Quench with saturated

. Extract with DCM. -

Usage: Use immediately in the Aldol condensation step due to aldehyde instability.

Process Optimization & Impurity Profiling

Solvent Selection Matrix

| Solvent | Step | Suitability | Notes |

| DMF | Benzylation | High | Hard to remove; potential nitrosamine risk if not pure. |

| Acetonitrile | Benzylation | Optimal | Easy workup, clean profile. |

| THF | Reduction | Optimal | Essential for LAH solubility. |

| DCM | Oxidation | Optimal | Standard for Swern; requires efficient solvent recovery. |

Critical Impurities

-

Des-benzyl Donepezil: Results from hydrogenolysis of the benzyl group during the final hydrogenation step if reaction time is prolonged.

-

Control: Monitor

uptake strictly; use poisoned catalyst if necessary.

-

-

Over-reduced Alcohol: In the oxidation step, residual alcohol acts as a chain terminator in the Aldol condensation.

-

Limit: NMT 0.5% in the aldehyde intermediate.

-

References

-

Flow Chemistry Synthesis

-

Analog Synthesis (Homo-Donepezil)

- Title: Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors.

- Source: ACS Omega (via NIH).

-

URL:[Link]

-

Intermediate Characterization

-

Original Patent (Eisai)

-

Title: Cyclic amine compounds with activity against acetylcholinesterase.[9]

- Source: EP 0296560 B1.

- URL

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. Frontiers | Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer’s disease [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. CN116924967A - Preparation method of N-benzyl-4-piperidone - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C16H23NO2 | CID 10400444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Ethyl (1-benzylpiperidin-4-yl)acetate in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl (1-benzylpiperidin-4-yl)acetate is a key chemical intermediate, playing a significant role in the synthesis of various pharmaceutical agents.[1] Its molecular structure, featuring a benzyl group, a piperidine ring, and an ethyl acetate moiety, imparts specific physicochemical characteristics that dictate its behavior in various chemical environments. A thorough understanding of its solubility in organic solvents is paramount for professionals in drug development and chemical synthesis. Solubility data informs critical processes such as reaction medium selection, purification strategies (like crystallization), and the formulation of active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive analysis of the solubility profile of this compound. It combines theoretical principles with predictive analysis based on its molecular structure and the properties of analogous compounds. Furthermore, it furnishes a robust, step-by-step experimental protocol for researchers to empirically determine solubility, ensuring reproducible and accurate results.

Section 1: Physicochemical Profile and Its Implications for Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the resulting physical and chemical properties. The key physicochemical descriptors for this compound are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₃NO₂ | PubChem[2] |

| Molecular Weight | 261.36 g/mol | PubChem[2] |

| XLogP3 | 2.7 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | LookChem[3] |

| Hydrogen Bond Acceptor Count | 3 | LookChem[3] |

| Polar Surface Area (PSA) | 29.5 Ų | PubChem[2] |

Expert Interpretation:

-

High Lipophilicity (XLogP3 = 2.7): The positive LogP value indicates a strong preference for non-polar, lipophilic (oil-like) environments over aqueous ones. This is the single most important predictor of its solubility, suggesting poor solubility in water but favorable solubility in many organic solvents.

-

Hydrogen Bonding Capability: The molecule possesses three hydrogen bond acceptors (the two ester oxygens and the tertiary amine nitrogen) but no donors.[3] This means it can interact with protic solvents (like alcohols) that can donate a hydrogen bond, but it cannot form hydrogen bonds with itself.[4][5] This asymmetry influences its interactions with different solvent classes.

-

Low Polarity (PSA = 29.5 Ų): The relatively small polar surface area compared to its overall size reinforces the compound's predominantly non-polar character. The large hydrocarbon framework, consisting of the benzyl and piperidine rings, dominates its surface properties.

Collectively, these properties create the profile of a classic organic-soluble molecule. The principle of "like dissolves like" dictates that solvents with similar polarity and intermolecular force characteristics will be most effective at dissolving it.[6]

Section 2: Theoretical Framework of Solubility

The dissolution of a solute in a solvent is an interplay of intermolecular forces. For this compound to dissolve, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute and solvent-solvent interactions.

Caption: Factors influencing the solubility of the target compound.

-

Van der Waals Forces: The large non-polar benzyl and piperidine structures will primarily interact via London dispersion forces, making it soluble in non-polar solvents like toluene and dichloromethane.

-

Dipole-Dipole Interactions: The polar ester group (-COO-) introduces a dipole moment, allowing for favorable interactions with polar aprotic solvents like ethyl acetate and acetone.

-

Hydrogen Bonding: While unable to self-associate via hydrogen bonds, the compound can accept hydrogen bonds from protic solvents like methanol and ethanol.[5] However, the large non-polar bulk of the molecule may limit the extent of this interaction.

Section 3: Predicted Solubility Profile

While exhaustive quantitative data for this specific molecule is not publicly available, a reliable qualitative and semi-quantitative solubility profile can be predicted based on its physicochemical properties and data from structurally similar compounds, such as Ethyl 1-benzylpiperidine-4-carboxylate and 1-Benzyl-4-piperidone.[7][8]

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Halogenated | Dichloromethane, Chloroform | High | These solvents have moderate polarity and can effectively solvate both the non-polar and polar regions of the molecule. |

| Aromatic | Toluene | High | The "like dissolves like" principle is strong here; the benzene ring of toluene interacts favorably with the benzyl group of the solute. |

| Ethers | Diethyl Ether, THF | Medium to High | These are good solvents for moderately polar compounds. THF is generally a stronger solvent than diethyl ether. |

| Esters | Ethyl Acetate | High | The solute and solvent share the same functional group, leading to favorable dipole-dipole interactions. |

| Ketones | Acetone | Medium | Acetone is a polar aprotic solvent that can dissolve the compound, but its higher polarity may make it slightly less effective than DCM or ethyl acetate. |

| Polar Aprotic | DMSO, DMF | High | These are very strong polar aprotic solvents capable of dissolving a wide range of organic molecules. |

| Alcohols (Protic) | Methanol, Ethanol | Medium to Low | Can act as H-bond donors to the ester and amine, but their polarity and strong self-association may struggle to accommodate the large non-polar part. A related isomer shows only slight solubility in methanol.[7] |

| Non-polar (Alkanes) | Hexane, Heptane | Low to Slight | These solvents lack any polarity to interact with the ester group. While the non-polar regions are large, they may not be sufficient for significant solubility. A related isomer is only slightly soluble in hexanes.[7] |

| Polar (Aqueous) | Water | Insoluble | The high lipophilicity (XLogP3 = 2.7) and large non-polar structure make it energetically unfavorable to dissolve in the highly polar, hydrogen-bonded network of water.[4] |

Section 4: Experimental Protocol for Quantitative Solubility Determination

To move from prediction to empirical fact, a standardized experimental protocol is essential. The following method is a robust, self-validating procedure for determining the equilibrium solubility of a solid in a solvent.

Objective: To determine the solubility of this compound in a given organic solvent at a specified temperature (e.g., 25 °C) and report the value in mg/mL.

Principle: This protocol uses the isothermal equilibrium method, where an excess of the solid solute is agitated in the solvent for a sufficient period to reach a state of equilibrium, forming a saturated solution. A known volume of the saturated supernatant is then isolated, the solvent is evaporated, and the mass of the dissolved solid is measured gravimetrically.

Caption: Experimental workflow for solubility determination.

Materials and Equipment:

-

This compound (solid)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Temperature-controlled agitator (e.g., orbital shaker in an incubator)

-

Calibrated positive displacement pipette or Class A volumetric pipette

-

Syringes and syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

Evaporation system (e.g., rotary evaporator, vacuum oven, or nitrogen blow-down)

Step-by-Step Methodology:

-

Preparation:

-

Label and weigh several clean, dry glass vials on the analytical balance. Record these initial masses (Mass_Initial).

-

Choose a fixed temperature for the experiment (e.g., 25 °C) and set the agitator/incubator accordingly.

-

-

Creating the Saturated Solution:

-

To a separate, larger vial, add a known volume of the solvent (e.g., 5 mL).

-

Add an excess amount of this compound. "Excess" means adding enough solid so that a significant amount remains undissolved after agitation. This ensures the solution becomes saturated.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in the temperature-controlled agitator.

-

Causality: Agitate the slurry for a prolonged period (24 to 48 hours is standard). This is a critical step to ensure the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A shorter time may result in an undersaturated solution and an erroneously low solubility value.

-

-

Sampling the Supernatant:

-

After equilibration, remove the vial and let it stand undisturbed in the incubator for at least 30 minutes to allow the excess solid to settle.

-

Carefully draw the clear supernatant (the saturated solution) into a syringe.

-

Attach a 0.45 µm syringe filter. Trustworthiness: This step is crucial. It removes any microscopic, undissolved particulates, ensuring that the mass measured in the final step is only from the truly dissolved solute.

-

Dispense and discard the first portion of the filtrate (approx. 10% of the syringe volume) to saturate the filter material.

-

Accurately transfer a precise volume (e.g., 1.00 mL) of the clear, filtered saturated solution into one of the pre-weighed vials from Step 1.

-

-

Solvent Evaporation and Drying:

-

Place the vial containing the sample in an evaporation system to gently remove the solvent. Avoid excessive heat which could degrade the compound.

-

Once the solvent is removed, place the vial in a vacuum oven at a mild temperature (e.g., 40 °C) until a constant mass is achieved. This ensures all residual solvent is removed.

-

-

Final Measurement and Calculation:

-

Allow the vial to cool to room temperature in a desiccator, then weigh it on the same analytical balance (Mass_Final).

-

Calculate the mass of the dissolved solid: Mass_Solute = Mass_Final - Mass_Initial.

-

Calculate the solubility: Solubility (mg/mL) = Mass_Solute (mg) / Volume of Sampled Supernatant (mL) .

-

Repeat the experiment at least twice more to ensure reproducibility and report the average solubility and standard deviation.

-

Conclusion

This compound is a predominantly non-polar, lipophilic compound. Its solubility is expected to be high in halogenated, aromatic, and moderately polar aprotic solvents such as dichloromethane, toluene, and ethyl acetate. Conversely, it will exhibit low to negligible solubility in highly polar protic solvents like water and non-polar alkanes like hexane. These predictions, derived from its molecular structure and physicochemical properties, provide a strong directional guide for solvent selection. For definitive quantitative data, the detailed isothermal equilibrium protocol provided herein offers a reliable and scientifically sound method for empirical determination, empowering researchers to optimize their synthetic, purification, and formulation processes.

References

- Solubility test for Organic Compounds. (n.d.).

- Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate. (n.d.). LookChem.

- How to determine the solubility of a substance in an organic solvent? (2024). ResearchGate.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

-

This compound. (n.d.). PubChem. Retrieved from [Link].

- 1-Benzylpiperidine-4-carboxylic acid ethyl ester. (2024). ChemBK.

- Advancing Chemical Synthesis: The Versatility of Ethyl (1-Benzylpiperidin-4-ylidene)acetate. (2026). Ningbo Inno Pharmchem Co., Ltd.

-

15.7 Physical Properties of Esters. (n.d.). Lumen Learning. Retrieved from [Link].

- Factors Affecting Solubility. (n.d.). BYJU'S.

- 3 Results and Discussion - 3.1 Solubility and miscibility. (n.d.). Refubium - Freie Universität Berlin.

-

An introduction to esters. (n.d.). Chemguide. Retrieved from [Link].

- Solubility of Organic Compounds. (2023).

- 1-Benzyl-4-piperidone - Solubility of Things. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C16H23NO2 | CID 10400444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. byjus.com [byjus.com]

- 7. Ethyl 1-benzylpiperidine-4-carboxylate | 24228-40-8 [chemicalbook.com]

- 8. solubilityofthings.com [solubilityofthings.com]

Technical Dossier & Safety Guide: Ethyl (1-benzylpiperidin-4-yl)acetate

[1]

Document Control:

-

Role: Senior Application Scientist

-

Scope: Drug Discovery & Process Chemistry

-

Status: Active Research Intermediate

Chemical Identity & Strategic Context

Molecule Characterization

This compound is not merely a reagent; it is the saturated "side-chain" precursor often utilized in the convergent synthesis of Donepezil (Aricept). Its purity and handling directly impact the yield of subsequent aldol condensations or cyclization steps.[2]

| Attribute | Specification |

| Chemical Name | This compound |

| CAS Number | 71879-59-9 (Saturated form) |

| Related CAS | 40110-55-2 (Unsaturated ylidene precursor) |

| Molecular Formula | C₁₆H₂₃NO₂ |

| Molecular Weight | 261.36 g/mol |

| SMILES | CCOC(=O)CC1CCN(CC1)Cc2ccccc2 |

| Structure | N-benzyl piperidine core with C4-ethyl acetate tail |

Synthetic Utility

In medicinal chemistry, this molecule serves as a "masked" nucleophile or electrophile depending on the subsequent transformation.[2]

-

Primary Pathway: Hydrolysis to the acid followed by coupling with indanones.

-

Secondary Pathway: Reduction to the alcohol (2-(1-benzylpiperidin-4-yl)ethanol) for halide conversion.[1]

Hazard Identification & Risk Assessment (QSAR-Enhanced)

Note: While specific toxicological data for this exact CAS is limited, the following risk profile is derived from "Read-Across" analysis of the benzyl-piperidine class and the unsaturated analog.

GHS Classification (Predicted)

-

Signal Word: WARNING

-

Skin Corrosion/Irritation: Category 2 (H315) - Amine functionality often leads to local irritation.[1]

-

Serious Eye Damage/Irritation: Category 2A (H319).

-

STOT - Single Exposure: Category 3 (H335) - Respiratory Irritation.[1]

Critical Toxicity Insights

Operational Protocols: Handling & Synthesis

Synthesis & Processing Workflow

The following diagram illustrates the standard workflow for generating and utilizing this intermediate, highlighting safety checkpoints.

Figure 1: Synthetic lineage from the piperidone precursor to the target saturated ester.[1][2]

Storage & Stability[1][2]

-

Atmosphere: Store under Argon or Nitrogen . The tertiary amine is susceptible to N-oxidation over prolonged exposure to air.[1]

-

Temperature: 2-8°C (Refrigerated).

-

Incompatibility: Violent reaction potential with strong oxidizing agents (e.g., peroxides, permanganates) due to the benzylic amine moiety.[2]

Emergency Response Architecture

This section details self-validating response protocols. "Self-validating" means the responder checks for specific physiological feedback to confirm the intervention is working.

First Aid Logic

| Exposure Route | Immediate Action | Validation Check |

| Inhalation | Move to fresh air. Administer O₂ if dyspneic.[3] | Monitor SpO₂ > 95%. Ensure resolution of wheezing. |

| Skin Contact | Wash with PEG-400 (if available) or soap/water for 15 min.[1] | Visual check: Erythema reduction. Tactile check: No slimy residue (amine removal). |

| Eye Contact | Irrigate with saline. Do not use neutralization agents. | pH paper check of lacrimal fluid returns to ~7.4. |

| Ingestion | Do NOT induce vomiting. Rinse mouth. | Monitor for CNS depression (drowsiness) due to structural similarity to sedatives.[2] |

Fire-Fighting Measures

Physical & Chemical Properties (Benchmarking)

Use these values to validate the identity of synthesized batches.

| Property | Value / Range | Method/Note |

| Physical State | Viscous Oil or Low-Melting Solid | Depends on purity/salt formation.[1] |

| Color | Colorless to Pale Yellow | Darkening indicates oxidation. |

| Boiling Point | ~130°C @ 0.75 mmHg | High vacuum required for distillation. |

| Density | 1.05 - 1.08 g/cm³ | Denser than water?[1] No, typically close to 1.0. |

| Solubility | Soluble: DCM, EtOAc, MeOH.[2] | Insoluble in water (Free base).[2] |

| pKa (Calc) | ~8.5 (Piperidine Nitrogen) | Forms stable salts with HCl/Oxalic acid.[2] |

Exposure Controls & Personal Protection

Engineering Controls

-

Fume Hood: Mandatory. Velocity > 100 fpm.

-

Static Grounding: Required during transfer of large volumes (>1L) due to the combustible nature of the organic solvent matrix usually present.[2]

PPE Decision Matrix

Figure 2: PPE selection logic based on scale of operation.

Ecological Impact & Disposal[1][2][11]

Environmental Fate[1][2]

-

Aquatic Toxicity: Predicted Acute Category 2. The benzyl-amine motif is often toxic to aquatic invertebrates (Daphnia).[1]

-

Persistence: Not readily biodegradable.

-

Bioaccumulation: LogPow ~2.7 (Moderate). Potential to bioconcentrate in lipid tissues.

Disposal Protocol

-

Acidification: Dissolve in a combustible solvent and treat with dilute HCl to form the water-soluble hydrochloride salt (reduces volatility).

-

Incineration: Must be disposed of via a licensed chemical incinerator equipped with an afterburner and scrubber (to handle NOₓ).[2]

References

-

PubChem Compound Summary. (2025). This compound (CID 10400444).[1][5] National Center for Biotechnology Information. Link

-

Sugimoto, H., et al. (1995).[2] Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride).[1] Journal of Medicinal Chemistry. Link

-

European Chemicals Agency (ECHA). (2024).[2] C&L Inventory: Benzyl derivatives and Piperidine toxicity profiles. Link

-

LookChem. (2025).[2] Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate CAS 40110-55-2 Data. Link

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcilabscan.com [rcilabscan.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | C16H23NO2 | CID 10400444 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Sourcing & Technical Profile: Ethyl (1-benzylpiperidin-4-yl)acetate

This technical guide provides a comprehensive analysis of Ethyl (1-benzylpiperidin-4-yl)acetate , a critical intermediate in the synthesis of acetylcholinesterase inhibitors like Donepezil (Aricept) .

Executive Technical Summary

This compound (CAS 71879-59-9 ) is the saturated ester derivative of the N-benzylpiperidine pharmacophore. It serves as a pivotal "switchyard" intermediate in the synthesis of neurodegenerative therapeutics. While often overshadowed by its unsaturated precursor (CAS 40110-55-2 ), the saturated ester is the direct metabolic precursor to the aldehyde moiety required for the classic Donepezil aldol condensation route.

Market Reality: The commercial supply chain is bifurcated. The unsaturated analogue (Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate) is the dominant commodity chemical due to its stability and direct synthesis via Horner-Wadsworth-Emmons reaction. The saturated target is typically generated in situ or purchased as a high-value specialty reagent.

Chemical Identity & Structural Distinction

Procurement errors frequently occur due to the similarity between the unsaturated (ylidene) and saturated (yl) forms.

| Feature | Target Compound (Saturated) | Commercial Precursor (Unsaturated) |

| Chemical Name | This compound | Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate |

| CAS Number | 71879-59-9 | 40110-55-2 |

| Structure | Piperidine ring is fully saturated. | Double bond at the 4-position (exocyclic). |

| Role | Direct precursor to alcohol/aldehyde. | Stable starting material; requires hydrogenation. |

| Commercial Status | Specialty / Custom Synthesis | Commodity / Bulk Intermediate |

Synthesis & Process Logic

Understanding the synthesis is prerequisite to evaluating supplier quality. The cost of the saturated ester is driven by the hydrogenation efficiency of the unsaturated precursor.

The Donepezil Pathway

The following diagram illustrates the critical position of this ester in the drug development lifecycle.

Figure 1: The synthetic lineage from commodity starting materials to Donepezil. The transition from Yellow (Unsaturated) to Green (Saturated) represents the primary value-add step.

Supply Chain & Price Trends

Global Supplier Landscape

The market is dominated by Chinese and Indian manufacturers who supply the unsaturated precursor in bulk, while Western catalog houses (Sigma, Matrix, SynQuest) provide purified research-grade aliquots.

| Supplier Tier | Key Vendors | Product Focus | Typical Purity |

| Tier 1 (Catalog) | Sigma-Aldrich, Matrix Scientific, SynQuest | Research quantities (1g - 25g) | >97% (HPLC) |

| Tier 2 (Bulk/Custom) | Ningbo Inno Pharmchem, Capot Chemical | Pilot/Bulk (1kg - 100kg) | >95% (Industrial) |

| Tier 3 (Aggregators) | Molbase, ChemicalBook, PubChem Vendors | Sourcing agents | Variable |

Price Trend Analysis (2024-2026)

-

Research Scale (1g - 25g):

-

Unsaturated (CAS 40110-55-2): Prices have remained stable.

-

5g:$98 - $130 USD (Matrix Scientific / SynQuest).

-

100g:$400 - $600 USD (Direct inquiry).

-

-

Saturated (CAS 71879-59-9): Significantly higher premium due to the extra hydrogenation step.

-

1g:$150 - $250 USD (Custom synthesis usually required).

-

-

-

Bulk Scale (Industrial):

-

Prices are heavily correlated with 1-Benzyl-4-piperidone costs.

-

Trend: A slight decline in bulk pricing is observed as generic Donepezil competition intensifies, forcing intermediate manufacturers to optimize the Horner-Wadsworth-Emmons (HWE) reaction yields.

-

Volatility: Supply from China is subject to environmental regulation fluctuations, which can cause 4-6 week lead time delays.

-

Quality Assurance & Analytical Protocols

For researchers purchasing the unsaturated ester to generate the saturated target in-house, strict QC is required to ensure complete hydrogenation.

Protocol: Purity Verification via HPLC

-

Objective: Distinguish between the unsaturated starting material and the saturated product.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).

-

Mobile Phase:

-

Gradient: 10% B to 90% B over 20 minutes.

-

Detection: UV at 254 nm (Stronger absorption for unsaturated) and 210 nm (Critical for saturated ester detection).

-

Acceptance Criteria:

-

Unsaturated (Starting Material): Elutes later due to conjugated double bond rigidity.

-

Saturated (Product): Elutes earlier; must show <0.5% residual unsaturated peak.

-

Self-Validating NMR Check

-

1H NMR (CDCl3):

-

Unsaturated: Look for the olefinic proton singlet around 5.7 - 5.8 ppm .

-

Saturated: The olefinic peak must be absent . Look for the appearance of the CH2-COOEt doublet/multiplet around 2.2 - 2.4 ppm and the methine proton at the 4-position.

-

Procurement Recommendation

-

For Routine Synthesis: Do not overpay for the saturated ester (CAS 71879-59-9). Purchase the unsaturated analogue (CAS 40110-55-2) from a Tier 1 supplier (e.g., Matrix Scientific or SynQuest) and perform a standard hydrogenation (H2, Pd/C, EtOH) in-house. This reduces material costs by approximately 60-70% .

-

For Analytical Standards: Purchase the certified saturated standard (CAS 71879-59-9) from a specialized vendor (e.g., Santa Cruz Biotechnology or custom synthesis) to calibrate your HPLC methods.

References

-

PubChem. this compound (CID 10400444).[3] National Library of Medicine. Available at: [Link]

- Sugimoto, H., et al. (1989). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride (Donepezil Hydrochloride). Journal of Medicinal Chemistry.

-

LookChem. Global Supplier List for CAS 40110-55-2. Available at: [Link]

Sources

- 1. employees.csbsju.edu [employees.csbsju.edu]

- 2. Green Chromatographic Method for Determination of Active Pharmaceutical Ingredient, Preservative, and Antioxidant in an Injectable Formulation: Robustness by Design Expert - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C16H23NO2 | CID 10400444 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Horner-Wadsworth-Emmons reaction protocol for benzylpiperidine acetate

Executive Summary & Strategic Utility

This application note details the optimized protocol for synthesizing Ethyl (1-benzylpiperidin-4-ylidene)acetate (CAS: 40110-55-2).[1] This molecule is a critical pharmacophore and intermediate in the synthesis of acetylcholinesterase inhibitors, most notably Donepezil (Aricept), used in Alzheimer’s disease therapy.

Why HWE? Unlike the classical Wittig reaction, the Horner-Wadsworth-Emmons (HWE) protocol is employed here for three strategic reasons:

-

E-Selectivity: HWE reagents (phosphonate carbanions) thermodynamically favor the formation of E-alkenes (trans-isomers), which is often the bioactive conformation required for subsequent hydrogenation or functionalization.

-

Purification Efficiency: The phosphate byproduct (sodium diethyl phosphate) is water-soluble, unlike the difficult-to-remove triphenylphosphine oxide produced in Wittig reactions.

-

Nucleophilicity: Phosphonate carbanions are more nucleophilic than phosphonium ylides, ensuring rapid reaction with the sterically hindered ketone at the piperidine C4 position.

Mechanistic Principles

The reaction involves the coupling of 1-benzyl-4-piperidone with triethyl phosphonoacetate using a strong base.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical oxaphosphetane intermediate which dictates stereoselectivity.

Figure 1: Mechanistic pathway of the HWE reaction favoring E-alkene formation via thermodynamic control.

Materials & Stoichiometry

Reagent Table

| Component | Role | Equiv. | MW ( g/mol ) | Notes |

| 1-Benzyl-4-piperidone | Substrate | 1.0 | 189.26 | Electrophile. Ensure free base form (not HCl salt). |

| Triethyl phosphonoacetate | HWE Reagent | 1.2 | 224.19 | Keep anhydrous. |

| Sodium Hydride (60%) | Base | 1.3 | 24.00 | Wash with hexanes if mineral oil interferes with downstream analysis. |

| THF (Anhydrous) | Solvent | N/A | 72.11 | Must be dry; water quenches the carbanion. |

Detailed Experimental Protocol

Safety Pre-Check: Sodium Hydride (NaH) evolves hydrogen gas. Perform all steps under an inert atmosphere (Nitrogen or Argon) in a fume hood.

Phase 1: Formation of the Phosphonate Carbanion[2]

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and temperature probe. Flush with Nitrogen.

-

Base Suspension: Charge the flask with NaH (1.3 eq) suspended in anhydrous THF (10 mL per gram of substrate). Cool to 0°C using an ice bath.

-

Reagent Addition: Add Triethyl phosphonoacetate (1.2 eq) dropwise over 20 minutes.

-

Observation: Evolution of

gas will occur. The solution should turn clear to pale yellow as the carbanion forms.

-

-

Activation: Stir at 0°C for 30 minutes to ensure complete deprotonation.

Phase 2: HWE Coupling

-

Substrate Addition: Dissolve 1-benzyl-4-piperidone (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 2–4 hours.

-

Monitoring: Check reaction progress via TLC (Mobile Phase: 30% EtOAc in Hexanes). The ketone spot (

) should disappear, replaced by the less polar alkene product (

-

Phase 3: The "Self-Validating" Workup (Acid-Base Purification)

This workflow exploits the basicity of the piperidine nitrogen to separate the product from non-basic impurities (e.g., mineral oil, excess phosphonate) without column chromatography.

Figure 2: Acid-Base extraction workflow ensuring high purity by isolating the basic amine product.

Protocol Steps:

-

Quench: Slowly add saturated aqueous

to quench excess NaH. -

Initial Extraction: Extract with Ethyl Acetate (

). Combine organic layers. -

Acid Extraction (Critical): Extract the organic layer with 1M HCl (

).-

Result: The product (amine) protonates and moves to the aqueous phase. Neutral impurities (mineral oil, unreacted phosphonate) remain in the organic phase.

-

-

Basification: Cool the aqueous acidic layer and slowly add 4M NaOH until pH > 10.

-

Result: The product will precipitate or oil out as the free base.

-

-

Final Isolation: Extract the cloudy aqueous mixture with Dichloromethane (DCM). Dry over

, filter, and concentrate in vacuo.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure NaH is fresh; increase activation time at 0°C. |

| Z-Isomer Presence | Kinetic control dominant | Ensure the reaction warms to RT; use thermodynamic conditions (longer time). |

| Emulsions | Amphiphilic nature of amine | Use brine during extractions; filter through Celite if necessary. |

| Starting Material Remains | Enolization of ketone | Add ketone slowly to the ylide; ensure reagents are strictly anhydrous. |

References

-

Preparation of Ethyl (1-benzylpiperidin-4-ylidene)acetate Source: ChemicalBook / Patent Literature

-

Horner-Wadsworth-Emmons Reaction Mechanism & Protocols Source: Organic Chemistry Portal

-

General Workup Procedures for Amino-Esters Source: BenchChem Application Notes

-

Synthesis of N-Benzyl-4-piperidone Derivatives Source: Organic Syntheses, Coll. Vol. 10

Sources

A Detailed Guide to the Catalytic Hydrogenation of Ethyl (1-benzylpiperidin-4-ylidene)acetate

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the catalytic hydrogenation of ethyl (1-benzylpiperidin-4-ylidene)acetate to synthesize ethyl (1-benzylpiperidin-4-yl)acetate. This application note is designed for researchers in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and analytical guidance.

Introduction and Significance

This compound is a valuable piperidine derivative widely used as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its precursor, ethyl (1-benzylpiperidin-4-ylidene)acetate, is an α,β-unsaturated ester that can be efficiently converted to the desired saturated product via catalytic hydrogenation.[2][3] This transformation, a conjugate reduction, is a fundamental reaction in organic chemistry.

Mastering this procedure is crucial for ensuring a high yield and purity of the final product, which is essential for subsequent synthetic steps in drug discovery and development. This guide provides a robust and validated protocol, emphasizing the rationale behind key experimental choices and critical safety considerations.

Reaction Principle and Mechanism

The core transformation is the selective reduction of the carbon-carbon double bond (alkene) in an α,β-unsaturated ester, without affecting the carbonyl group of the ester or the benzyl protecting group.

Overall Reaction Scheme

The hydrogenation adds two hydrogen atoms across the double bond of the reactant to yield the saturated ester product.

Caption: Catalytic hydrogenation of the starting material to the saturated product.

Mechanistic Considerations

This reaction proceeds via heterogeneous catalysis, where the reactant in the liquid phase interacts with hydrogen gas on the surface of a solid catalyst.

-

Catalyst Choice : 10% Palladium on carbon (Pd/C) is the catalyst of choice for this transformation. Palladium is highly effective at adsorbing and activating molecular hydrogen (H₂), splitting it into reactive hydrogen atoms on the catalyst surface.[4] It demonstrates excellent chemoselectivity for reducing carbon-carbon double bonds in the presence of other functional groups like esters.[5]

-

Solvent Selection : Ethanol is an ideal solvent for this reaction. It readily dissolves the organic substrate while being inert to the reaction conditions. Its polarity can also aid in the reaction process. Other common solvents for hydrogenation include methanol and ethyl acetate.[4][6]

-

Reaction Pathway : The mechanism involves the adsorption of both the hydrogen gas and the alkene moiety of the substrate onto the palladium surface. The adsorbed hydrogen atoms are then transferred sequentially to the carbon atoms of the double bond, resulting in the saturated product, which subsequently desorbs from the catalyst surface.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis (1-10 g). For larger scales, specialized high-pressure hydrogenation reactors are required.[7][8]

Materials and Equipment

| Reagents & Solvents | Equipment |

| Ethyl (1-benzylpiperidin-4-ylidene)acetate | Three-neck round-bottom flask (250 mL) |

| 10% Palladium on Carbon (Pd/C), 50% wet | Magnetic stirrer and stir bar |

| Ethanol (anhydrous) | Gas inlet adapter with stopcock |

| Hydrogen (H₂) gas balloon or cylinder | Nitrogen/Vacuum manifold |

| Nitrogen (N₂) gas (for inerting) | Septa and glass stoppers |

| Celite® 545 (for filtration) | Buchner funnel and filter flask |

| Anhydrous Magnesium Sulfate (MgSO₄) | Rotary evaporator |

| Deuterated Chloroform (CDCl₃) for NMR | Analytical balance, TLC plates, NMR tubes |

Experimental Workflow Diagram

Caption: Step-by-step workflow for the catalytic hydrogenation process.

Step-by-Step Procedure

Safety First: This reaction involves flammable hydrogen gas and a potentially pyrophoric catalyst. Conduct all steps in a certified chemical fume hood.[9] Ensure no flammable solvents are unnecessarily present in the hood.[10]

-

Reactor Setup:

-

Place a magnetic stir bar in a 250 mL three-neck round-bottom flask.

-

Add ethyl (1-benzylpiperidin-4-ylidene)acetate (e.g., 5.0 g, 19.3 mmol).

-

Add anhydrous ethanol (100 mL) to dissolve the substrate.

-

Equip the flask with a gas inlet adapter connected to a nitrogen/vacuum manifold, and glass stoppers for the other necks.

-

-

Inerting the System:

-

Catalyst Addition:

-

Under a positive flow of nitrogen, carefully add 10% Pd/C (50% wet, ~10 mol%, ~410 mg) to the stirred solution.

-

Note: Handle wet Pd/C with care. While safer than dry Pd/C, it should still be treated as a potential ignition source.

-

-

Hydrogenation:

-

Evacuate the flask and backfill with hydrogen gas from a balloon or a regulated cylinder. For balloon hydrogenation, ensure the balloon is securely attached.

-

Stir the reaction mixture vigorously at room temperature. Efficient stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.[4]

-

-

Reaction Monitoring:

-

The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

To take a sample: briefly stop stirring, switch the atmosphere from hydrogen back to nitrogen, and withdraw a small aliquot with a pipette.[10]

-

Spot the aliquot on a TLC plate against a spot of the starting material. The disappearance of the starting material spot indicates the reaction is complete. The product should have a different Rf value.

-

Alternatively, online techniques like mid-IR spectroscopy can provide real-time monitoring without sampling.[11]

-

-

Work-up and Catalyst Removal:

-

Once the reaction is complete (typically 2-6 hours), stop stirring and carefully switch the atmosphere back to nitrogen by performing three vacuum/N₂ cycles.[7]

-

CRITICAL SAFETY STEP: The used Pd/C catalyst is highly pyrophoric and can ignite upon contact with air.[10] Never filter the dry catalyst in the open air.

-

Prepare a small pad of Celite® in a Buchner funnel.

-

Under a nitrogen atmosphere or by working quickly, filter the reaction mixture through the Celite® pad to remove the catalyst.

-

Wash the filter cake with a small amount of ethanol to ensure all product is collected.

-

Immediately quench the Celite®/catalyst pad with plenty of water and store it in a dedicated, labeled waste container, ensuring it remains wet.[10]

-

-

Product Isolation:

-

Combine the filtrates and remove the ethanol using a rotary evaporator.

-

The resulting crude product, this compound, is often of high purity. If necessary, it can be further purified by column chromatography.

-

Results and Characterization

The protocol should yield the desired product in high yield (>95%) and purity.

Typical Reaction Parameters

| Parameter | Value / Condition | Rationale |

| Substrate Scale | 5.0 g | Standard lab scale |

| Catalyst | 10% Pd/C (10 mol%) | High activity and selectivity for C=C reduction.[4] |

| Hydrogen Source | H₂ balloon | Sufficient for atmospheric pressure reactions. |

| Pressure | ~1 atm | Mild conditions, avoids need for high-pressure reactor. |

| Temperature | Room Temperature | Sufficient for most hydrogenations of this type. |

| Solvent | Ethanol | Good substrate solubility, inert.[6] |

| Reaction Time | 2-6 hours | Varies; monitor by TLC for completion. |

| Expected Yield | >95% | This reaction is typically very efficient. |

Product Characterization

-

¹H NMR: The most telling change is the disappearance of the vinyl proton signal (C=CH) from the starting material and the appearance of new aliphatic proton signals corresponding to the now-saturated piperidine ring and adjacent CH₂ group.

-

¹³C NMR: The disappearance of the two sp² carbon signals of the alkene bond and the appearance of new sp³ carbon signals.

-

IR Spectroscopy: The disappearance of the C=C stretching vibration band, which is present in the starting material.

-

Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of the product, C₁₆H₂₃NO₂ (MW: 261.36 g/mol ).[1]

Troubleshooting Guide

Caption: Troubleshooting common issues in the hydrogenation reaction.

References

- A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Vertex AI Search.

- Hydrogenation Reaction Safety In The Chemical Industry. (2025). Vertex AI Search.

- Hydrogenation SOP. University of Rochester.

- On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions. Organic Process Research & Development.

- Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes. (2019). RSC Publishing.

- Advancing Chemical Synthesis: The Versatility of Ethyl (1-Benzylpiperidin-4-ylidene)acetate. (2026). Ningbo Inno Pharmchem Co., Ltd.

- Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019). Analytical Chemistry - ACS Publications.

- Hydrogenation Reactions Safety Guidelines. (2012). University of Pittsburgh.

- Hydrogenation reaction safety. (2024). YouTube.

- Ethyl 2-(1-benzylpiperidin-4-ylidene)acetate. LookChem.

- Establishment of Integrated Analysis Method for Probing and Reconstructing Hydrogenation Mechanism of a Model Reaction. (2022). MDPI.

- Monitoring Hydrogenation and Dehydrogenation Reactions by UV Spectroscopy. (2022). Chemistry LibreTexts.

- Industrial Hydrogenation Process Monitoring Using Ultra-compact Near-Infrared Spectrometer and Chemometrics. (2017). ResearchGate.

- Chemoselective Hydrogenation of α,β-Unsaturated Ketones Catalyzed by a Manganese(I) Hydride Complex. Organic Letters - ACS Publications.

- 1,4-Reduction of α,β-unsaturated compounds. Organic Chemistry Portal.

- This compound. PubChem.